molecular formula C25H36N4O5 B6478690 ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261021-46-8

ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6478690
CAS No.: 1261021-46-8
M. Wt: 472.6 g/mol
InChI Key: ZYUDMRLBGXWSFP-UHFFFAOYSA-N
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Description

Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H36N4O5 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.26857026 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1261021-46-8) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H36N4O5C_{25}H_{36}N_{4}O_{5}, with a molecular weight of 472.6 g/mol. The structure includes a tetrahydropyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₃₆H₄₆N₄O₅
Molecular Weight472.6 g/mol
CAS Number1261021-46-8

The compound's mechanism of action has not been extensively studied in isolation; however, it is hypothesized to interact with various biological targets due to the presence of the piperazine moiety. Piperazine derivatives are known to exhibit diverse pharmacological activities, including:

  • Antidepressant Effects : Compounds with piperazine structures often demonstrate serotonin receptor modulation.
  • Antitumor Activity : Similar tetrahydropyrimidine derivatives have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in human cancer models:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.3

These findings suggest that the compound may possess similar antitumor properties.

Anticonvulsant Activity

Some derivatives in the same chemical class have been evaluated for anticonvulsant activity. For example, certain piperazine-based compounds have demonstrated efficacy in animal models of epilepsy, reducing seizure frequency and severity.

Case Studies and Research Findings

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5/c1-6-17-8-10-18(11-9-17)21-20(22(30)33-7-2)19(26-23(31)27-21)16-28-12-14-29(15-13-28)24(32)34-25(3,4)5/h8-11,21H,6-7,12-16H2,1-5H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUDMRLBGXWSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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